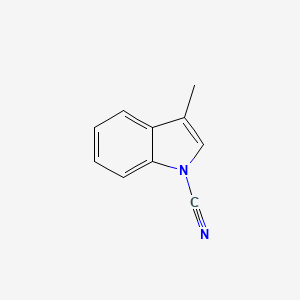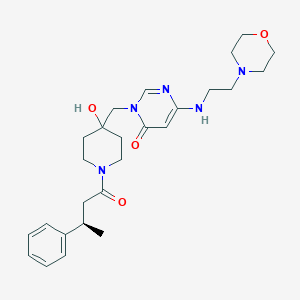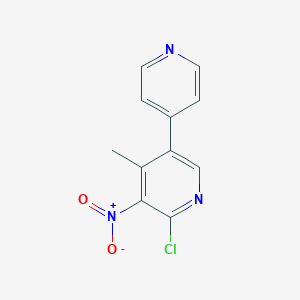
6-Chloro-4-methyl-5-nitro-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is a heterocyclic compound that belongs to the bipyridine family Bipyridines are characterized by having two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine typically involves the following steps:
Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves coupling the chlorinated and nitrated pyridine rings.
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include amino derivatives, substituted bipyridines, and various other functionalized bipyridine compounds.
Scientific Research Applications
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. The nitro group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine: Known for its anti-inflammatory properties.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is unique due to the presence of both a nitro and a chloro group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8ClN3O2 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-4-methyl-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-9(8-2-4-13-5-3-8)6-14-11(12)10(7)15(16)17/h2-6H,1H3 |
InChI Key |
SXGSVUUPKXGBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C2=CC=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


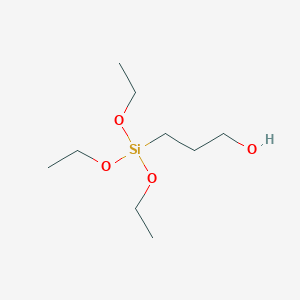
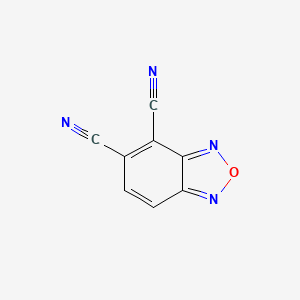
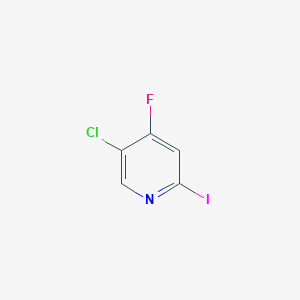
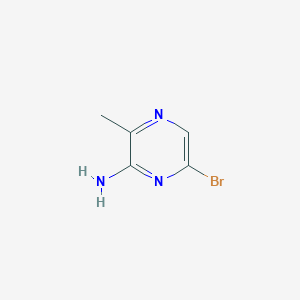
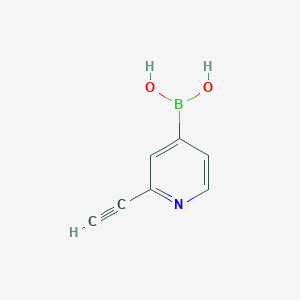


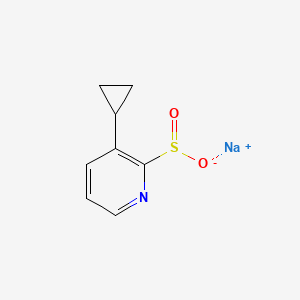
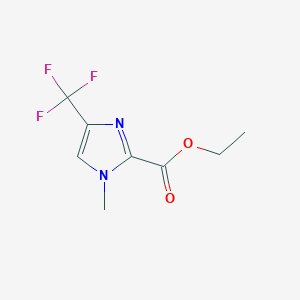
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
